c-Met Kinase Inhibition Potency: A Direct Comparison with Lead Compound 7 and Foretinib
c-Met-IN-19 (Compound 21j) was directly compared to its lead compound, Compound 7, and the positive control foretinib in a c-Met kinase inhibition assay. The study reported that c-Met-IN-19 exhibited superior efficacy to both comparators, achieving a low nanomolar IC50 of 1.99 nM [1]. While the exact IC50 values for Compound 7 and foretinib in this specific study were not numerically detailed in the abstract, the explicit claim of 'superior efficacy' establishes a clear potency ranking [1].
| Evidence Dimension | c-Met kinase inhibition |
|---|---|
| Target Compound Data | IC50 = 1.99 nM |
| Comparator Or Baseline | Compound 7 and Foretinib |
| Quantified Difference | Superior efficacy (qualitative assessment) |
| Conditions | Enzymatic assay (exact conditions not specified in abstract). |
Why This Matters
This direct head-to-head comparison demonstrates that c-Met-IN-19 is not merely another c-Met inhibitor but represents a potency upgrade over its own lead series and a clinically tested control, justifying its selection for target engagement studies where maximum inhibition is desired.
- [1] Nan X, Li X, Wu Y, Li H, Wang Q, Xing S, Liang Z. Design, synthesis and biological evaluation of sulfonylamidines as potent c-Met inhibitors by enhancing hydrophobic interaction. Org Biomol Chem. 2023 Sep 20;21(36):7459-7466. View Source
